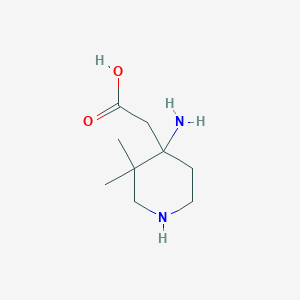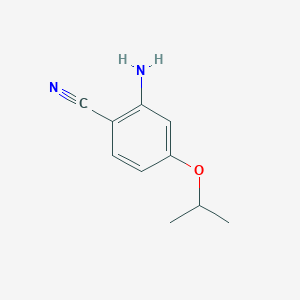
1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazole and pyridazine rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridazine moiety. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate hydrazine and diketone precursors to form the pyrazole ring.
Substitution Reactions: Introducing the pyridazine ring through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic Processes: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors for scalable synthesis.
化学反応の分析
Types of Reactions
1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulating specific signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
1,4-dimethyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine: Similar structure with a different position of the pyridazine ring.
1,4-dimethyl-3-(pyridazin-5-yl)-1H-pyrazol-5-amine: Another positional isomer.
1,4-dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine: Contains a pyrimidine ring instead of pyridazine.
Uniqueness
1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is unique due to its specific ring structure and substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC名 |
2,4-dimethyl-5-pyridazin-4-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-8(13-14(2)9(6)10)7-3-4-11-12-5-7/h3-5H,10H2,1-2H3 |
InChIキー |
JFBIKISIGVLLEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C2=CN=NC=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072255.png)


![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)


![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
